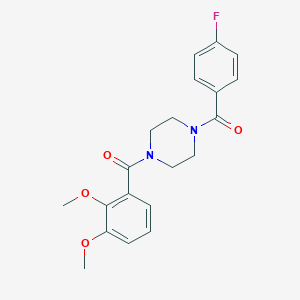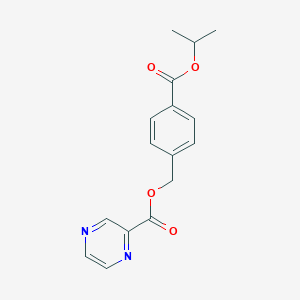
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has also been shown to have some affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmitter release, calcium signaling, and cell survival.
Biochemical and Physiological Effects
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This may be responsible for its neuroprotective effects in various neurological disorders. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has also been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various neurological disorders. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also highly toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine. One area of interest is in the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This may lead to the development of more effective treatments for neurological disorders. Another area of interest is in the investigation of the sigma-1 receptor and its role in various physiological processes. This may lead to the development of new drugs that can target this receptor for the treatment of various diseases. Finally, there is also interest in the development of new methods for synthesizing 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine and other piperidine derivatives that can improve the yield and purity of these compounds.
Méthodes De Synthèse
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine can be synthesized using a variety of methods, including the reaction of cyclohexylmagnesium bromide with 4-piperidone, followed by reduction with sodium borohydride. Another method involves the reaction of cyclohexanone with 1-pyrrolidine, followed by reduction with lithium aluminum hydride. The yield of 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine using these methods is typically around 50-60%.
Applications De Recherche Scientifique
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been used to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C15H28N2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-cyclohexyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)17-12-8-15(9-13-17)16-10-4-5-11-16/h14-15H,1-13H2 |
Clé InChI |
MBDMPDVVPFZYRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
SMILES canonique |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)



